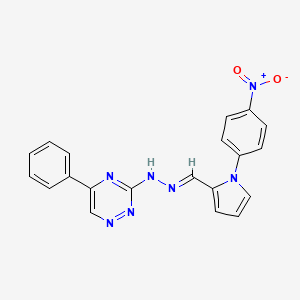![molecular formula C17H18N2O2 B5875438 2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
2-[(4-phenylbutanoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-phenylbutanoyl)amino]benzamide, also known as PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBA belongs to the class of amides and is commonly used as a research tool in various biochemical and physiological experiments.
Wirkmechanismus
The mechanism of action of 2-[(4-phenylbutanoyl)amino]benzamide is not fully understood, but it is believed to involve the stabilization of misfolded proteins and the modulation of enzyme activity. This compound has been shown to interact with the hydrophobic regions of misfolded proteins, preventing their aggregation and promoting their correct folding. This compound has also been shown to inhibit the activity of HDACs and proteasomes, leading to changes in gene expression and protein degradation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve the folding and trafficking of misfolded proteins, leading to their increased activity and function. This compound has also been shown to modulate the activity of enzymes involved in gene expression and protein degradation, leading to changes in cellular processes such as cell cycle regulation and apoptosis. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-phenylbutanoyl)amino]benzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its high yield and purity make it suitable for various biochemical and physiological experiments. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound has some limitations. It is not very soluble in water, which may limit its use in aqueous solutions. Furthermore, this compound has some potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-phenylbutanoyl)amino]benzamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the therapeutic potential of this compound for various diseases, including cystic fibrosis and Alzheimer's disease. Furthermore, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Overall, this compound is a promising research tool with potential therapeutic applications, and further research is needed to explore its full potential.
Synthesemethoden
The synthesis of 2-[(4-phenylbutanoyl)amino]benzamide involves the reaction between 4-phenylbutyric acid and 2-aminobenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, and the product is purified by recrystallization. The yield of this compound is usually high, and the purity can be confirmed by various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
2-[(4-phenylbutanoyl)amino]benzamide has been extensively used as a research tool in various biochemical and physiological experiments. It has been shown to inhibit the aggregation of misfolded proteins, including cystic fibrosis transmembrane conductance regulator (CFTR) and amyloid beta peptide, which are associated with various diseases such as cystic fibrosis and Alzheimer's disease. This compound has also been used to modulate the activity of enzymes such as histone deacetylases (HDACs) and proteasomes, which are involved in the regulation of gene expression and protein degradation, respectively.
Eigenschaften
IUPAC Name |
2-(4-phenylbutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c18-17(21)14-10-4-5-11-15(14)19-16(20)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYOLADELBIHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)
![1-allyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5875369.png)

![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)

![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)


![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)

![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)


